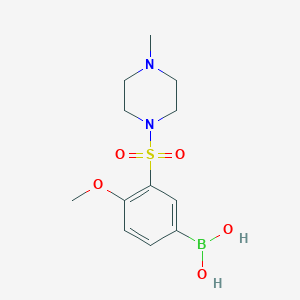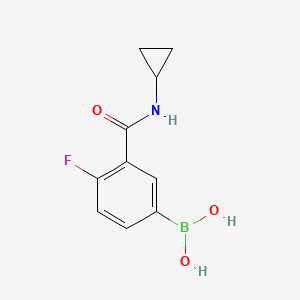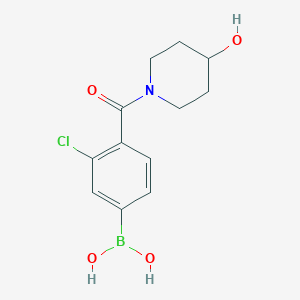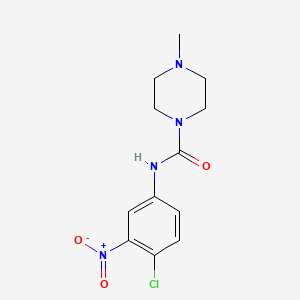
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, commonly known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is a potent non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
Synthesis and Chemistry
- Synthesis of Amides : New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, including compounds related to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide. These compounds are key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
- Antitumor Agents : The synthesis process for antitumor drugs, including intermediates similar to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, is a focus area for creating new therapeutic agents (Wang et al., 1997).
Molecular Structure and Properties
- Hydrogen Bonding Patterns : Studies on molecular and supramolecular structures, including compounds with characteristics similar to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, reveal a range of intermolecular forces and hydrogen bonding patterns, which are important for understanding their chemical behavior (Wardell et al., 2008).
Biological Evaluation
- Antidepressant and Nootropic Agents : Compounds with structural similarities to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide have been evaluated for potential antidepressant and nootropic activities. These studies provide insights into the central nervous system activity of such compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
- Antimicrobial and Antifungal Activities : Certain derivatives, including those structurally related to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, have shown antimicrobial and antifungal potential, underscoring their medicinal importance (Samadhiya, Sharma, & Srivastava, 2013).
Pharmacological Potential
- Antidiabetic Screening : Some derivatives, including those structurally akin to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, have been subjected to in vitro antidiabetic screening, indicating potential utility in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGODOWJUTUIJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



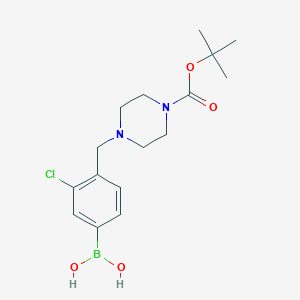

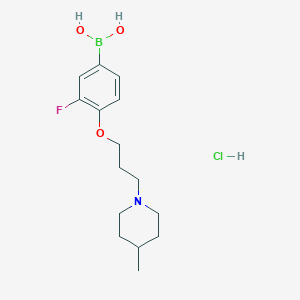
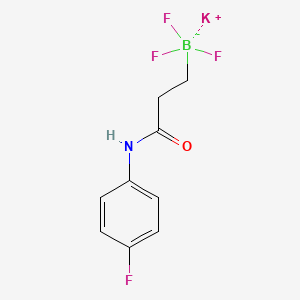
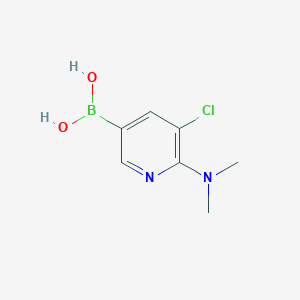

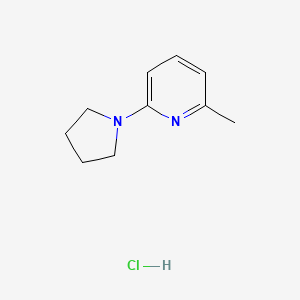


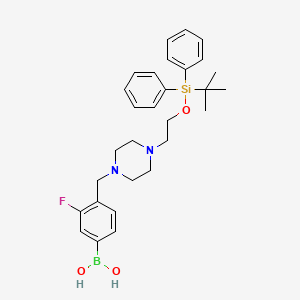
![Potassium [4-(diphenylamino)phenyl]trifluoroboranuide](/img/structure/B1409302.png)
